(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid is a heterocyclic compound that features a triazole ring fused with a phenyl group and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with carbon disulfide and chloroacetic acid, followed by cyclization to form the triazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
Chemistry
In chemistry, (3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. The presence of the triazole ring is known to enhance the biological activity of many compounds, making it a valuable scaffold in drug design.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its derivatives are employed in the production of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of (3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or enzymes in microbial cells, leading to cell death. In anticancer applications, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- (3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-methanol
- (3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-methylamine
- (3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-benzylamine
Uniqueness
(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid is unique due to the presence of the acetic acid moiety, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds that may have different substituents, leading to variations in their biological and chemical activities.
Properties
IUPAC Name |
2-(3-phenyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-8(15)6-13-9(11-12-10(13)16)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,16)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSYGKQHAYFNCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589213 |
Source
|
Record name | (3-Phenyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185034-18-8 |
Source
|
Record name | (3-Phenyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.